4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H15ClN4 and its molecular weight is 226.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Regioselective Synthesis of Pyrimidine Derivatives
Research indicates that organolithium reagents can be used for the regioselective synthesis of new pyrimidine derivatives, including 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine. Such compounds are synthesized to explore their regioselectivity, favoring the formation of C-4 substituted products, which are significant in the development of various pharmacologically active molecules (Abdou, 2006).
Development of Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor highlights the structural versatility of pyrimidine derivatives. Through systematic modifications, compounds such as 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine have shown potent in vitro activity and potential anti-inflammatory and antinociceptive effects in animal models, underscoring the therapeutic applications of pyrimidine derivatives (Altenbach et al., 2008).
Inhibition of Spiroperidol Binding
Pyrimidine derivatives, specifically those with a 6-chloro-4-(N-methyl-piperazine) structure, have been evaluated for their affinity to dopamine receptors. Such studies are essential for understanding the biochemical interactions of pyrimidine derivatives with neural receptors, which can lead to the development of new neuroactive drugs (Gueremy et al., 1982).
Amplification of Phleomycin
Research into heterobicycles, including pyrimidine derivatives with strongly basic side chains, has shown activities as amplifiers of phleomycin. These findings suggest potential applications in enhancing the efficacy of existing antibiotic treatments (Brown et al., 1982).
Synthesis and Biological Activities
The synthesis of sulfanyl pyrimidin-4(3H)-one derivatives and their evaluation for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects, highlight the broad potential of pyrimidine derivatives in medicinal chemistry (Bassyouni & Fathalla, 2013).
Properties
IUPAC Name |
4-chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-7-6-12-3-4-15(7)10-5-9(11)13-8(2)14-10/h5,7,12H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCQSCHROURYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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